N1-(Fluoromethyl)propane-1,3-diamine
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Overview
Description
N1-(Fluoromethyl)propane-1,3-diamine is an organic compound characterized by the presence of a fluoromethyl group attached to a propane-1,3-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Fluoromethyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with a fluoromethylating agent. One common method is the reaction of propane-1,3-diamine with fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors and catalysts can optimize the reaction conditions, making the process more efficient and scalable. The separation and purification of the product are typically achieved through distillation and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(Fluoromethyl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(Fluoromethyl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(Fluoromethyl)propane-1,3-diamine involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1,3-propanediamine: Similar structure but with a methyl group instead of a fluoromethyl group.
N,N’-Dimethyl-1,3-propanediamine: Contains two methyl groups attached to the nitrogen atoms.
1,3-Diaminopropane: Lacks any substituents on the nitrogen atoms.
Uniqueness
N1-(Fluoromethyl)propane-1,3-diamine is unique due to the presence of the fluoromethyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C4H11FN2 |
---|---|
Molecular Weight |
106.14 g/mol |
IUPAC Name |
N'-(fluoromethyl)propane-1,3-diamine |
InChI |
InChI=1S/C4H11FN2/c5-4-7-3-1-2-6/h7H,1-4,6H2 |
InChI Key |
DFTVJCAERDEIJN-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNCF |
Origin of Product |
United States |
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